Ferrocene,(aminomethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

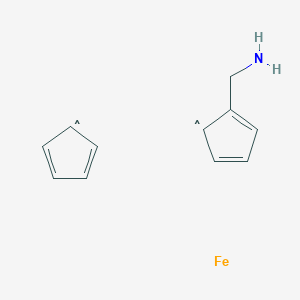

Ferrocene,(aminomethyl)- is an organometallic compound that belongs to the ferrocene family. Ferrocene itself is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ferrocene,(aminomethyl)- typically involves the reaction of ferrocene with formaldehyde and ammonia or an amine under controlled conditions. The process can be summarized as follows:

Formation of Aminomethyl Ferrocene:

Industrial Production Methods: While specific industrial methods for producing Ferrocene,(aminomethyl)- are not widely documented, the general principles of organometallic synthesis apply. Large-scale production would likely involve:

Batch Reactors: For controlled synthesis and high yield.

Continuous Flow Reactors: For consistent production and scalability.

Purification Systems: Including distillation, crystallization, and chromatography to ensure product purity.

Análisis De Reacciones Químicas

Types of Reactions: Ferrocene,(aminomethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ferrocenium derivatives.

Reduction: Reduction reactions can yield different ferrocene-based products.

Common Reagents and Conditions:

Oxidizing Agents: Such as ferric chloride or hydrogen peroxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products:

Ferrocenium Derivatives: Formed through oxidation.

Substituted Ferrocenes: Resulting from various substitution reactions.

Aplicaciones Científicas De Investigación

Ferrocene,(aminomethyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organometallic compounds.

Biology: Investigated for its potential in drug delivery systems and as a bioactive molecule.

Medicine: Explored for its anticancer, antimalarial, and antimicrobial properties.

Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mecanismo De Acción

The mechanism of action of Ferrocene,(aminomethyl)- involves its ability to interact with biological molecules and cellular structures:

Lipophilicity: Enhances its ability to penetrate cell membranes.

Electrochemical Properties: Allows it to participate in redox reactions within biological systems.

Molecular Targets: Includes enzymes, DNA, and cellular membranes, where it can induce oxidative stress or disrupt normal cellular functions

Comparación Con Compuestos Similares

Ferrocene: The parent compound, known for its stability and aromatic properties.

Ferrocenium: The oxidized form of ferrocene, used in redox chemistry.

Substituted Ferrocenes: Including derivatives with various functional groups like methyl, ethyl, and halogen substituents

Uniqueness of Ferrocene,(aminomethyl)-:

Enhanced Reactivity: Due to the presence of the aminomethyl group.

Biological Activity: Greater potential for use in medicinal chemistry compared to unsubstituted ferrocene

Actividad Biológica

Ferrocene, a well-known organometallic compound, has garnered significant interest in medicinal chemistry due to its diverse biological activities. The specific compound "Ferrocene (aminomethyl)-" and its derivatives exhibit promising potential in various therapeutic applications, including anticancer, antimalarial, and antifungal activities. This article explores the biological activity of Ferrocene (aminomethyl)-, supported by case studies and detailed research findings.

Overview of Ferrocene and Its Derivatives

Ferrocene consists of an iron ion sandwiched between two cyclopentadienyl rings, giving it unique electrochemical properties. The introduction of functional groups, such as aminomethyl, enhances its biological activity by modifying its physicochemical properties, including solubility and reactivity. Research indicates that ferrocene derivatives can act as effective pharmacophores in drug development due to their low toxicity and ability to overcome resistance mechanisms in cancer therapy .

Anticancer Activity

Ferrocene derivatives have shown significant anticancer properties across various cell lines. For example, aminomethyl-substituted ferrocenes have been reported to induce apoptosis in HepG2 liver cancer cells. A study demonstrated that treatment with these compounds resulted in a dose-dependent increase in apoptotic cells, with late-stage apoptosis rates rising from 13.09% to 33.62% at concentrations of 10 µM and 20 µM, respectively. Biochemical assays indicated an increase in pro-apoptotic enzymes such as caspase-3 and caspase-9, alongside a decrease in the anti-apoptotic protein Bcl-2 .

Table 1: Summary of Anticancer Activity of Ferrocene Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Aminomethyl Ferrocene | HepG2 | 2.2 ± 0.5 | Induction of apoptosis via caspase activation |

| Compound 70 | Various | Not specified | Inhibition of tubule formation and endothelial migration |

| Compound 77 | P. falciparum | 0.28 | Antimalarial activity against resistant strains |

Antimalarial Activity

Ferrocene-based compounds have also demonstrated notable antimalarial effects. A derivative was found to have an IC50 value of 88 nM against malaria parasites, showing enhanced activity compared to traditional antimalarial drugs like chloroquine . The structural modifications introduced by substituents on the cyclopentadiene ring significantly influence the biological activity against Plasmodium falciparum.

Table 2: Antimalarial Activity of Selected Ferrocene Derivatives

| Compound | Strain Tested | IC50 Value (nM) | Reference |

|---|---|---|---|

| Trioxane-Ferrocene | 3D7 | 7.2 | Reiter et al., 2024 |

| Artemisinin-Ferrocene | Various | 88 | Neuse et al., 2019 |

The mechanisms underlying the biological activities of ferrocene derivatives are multifaceted:

- Redox Activity : The oxidation-reduction behavior of ferrocene allows it to participate in electron transfer reactions crucial for biological processes. Its conversion to ferricenium ions can interact with free radicals, potentially mitigating oxidative stress associated with cancer progression .

- Cell Cycle Arrest : Studies indicate that certain ferrocene derivatives can induce cell cycle arrest at various phases (G1, S, G2/M), which is essential for inhibiting tumor growth . This arrest is linked to the modulation of key regulatory proteins involved in cell proliferation.

- Apoptosis Induction : The ability of ferrocene derivatives to trigger apoptosis through the intrinsic pathway is significant for their anticancer potential. The upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins play a critical role in this process .

Case Studies

Several studies have highlighted the efficacy of ferrocene derivatives:

- Köpf-Maier et al. reported that water-soluble ferricenium salts exhibited high biological activity due to their enhanced solubility compared to their water-insoluble counterparts .

- Neuse et al. developed hybrid compounds combining ferrocene with known antimalarials, resulting in improved efficacy against malaria parasites while maintaining low toxicity profiles .

Propiedades

InChI |

InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQEPSSJGFPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FeN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.